

8-Chloro-2-methyl-triazolo[1,5-a]pyrazine potential biological activity.

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Compound of Interest

Compound Name: 8-Chloro-2-methyl-
[1,2,4]triazolo[1,5-a]pyrazine
CAS No.: 20914-71-0
Cat. No.: B1510288

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The 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine Scaffold

A Linchpin Intermediate for Purine-Mimetic Drug Discovery

Executive Summary

8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (CAS: 74803-32-0) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. It serves as a high-fidelity bioisostere of purine, specifically mimicking the adenosine core.

Its biological potential is latent but potent. The 8-chloro substituent acts as an electrophilic "warhead," allowing rapid diversification via Nucleophilic Aromatic Substitution (

) to install amine-based pharmacophores. Once derivatized, this core demonstrates high affinity for Phosphodiesterase 10A (PDE10A) (CNS indications) and specific Tyrosine Kinases

(Oncology/Inflammation).

This guide outlines the structural rationale, target landscape, and validation protocols for researchers utilizing this scaffold.

Chemical Biology & Structural Rationale[1]

2.1 Purine Bioisosterism

The triazolo[1,5-a]pyrazine system is isoelectronic with purine.[1] When the 8-chloro group is displaced by an amine (

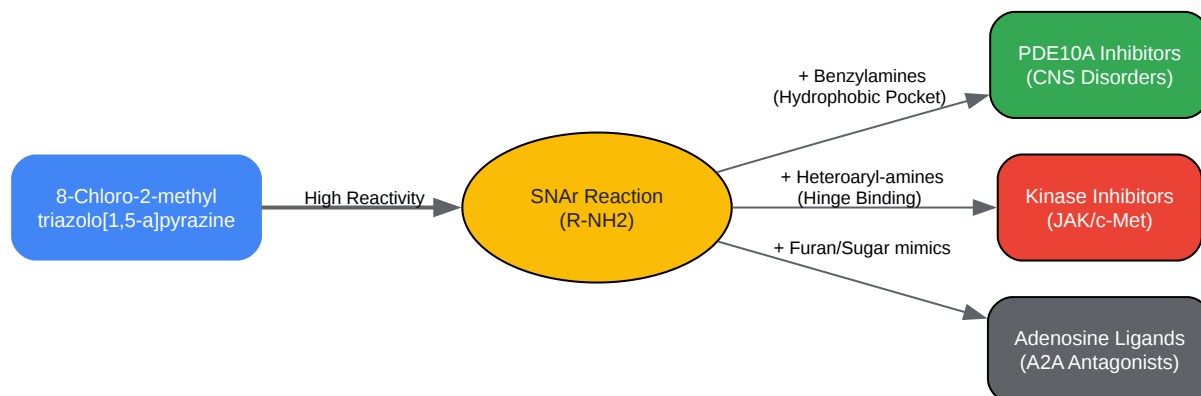
), the resulting molecule mimics the hydrogen bond donor/acceptor motif of Adenine.

- N1 & N3 (Triazolo-pyrazine): Mimic N1 & N3 of purine (H-bond acceptors).
- C8-Amino Group: Mimics the exocyclic
of Adenine (H-bond donor).
- 2-Methyl Group: Provides metabolic stability and hydrophobic packing, preventing rapid oxidation often seen at the C2 position of purines.

2.2 The "Linchpin" Reactivity

The 8-position is highly activated for

due to the electron-deficient nature of the pyrazine ring fused to the electron-withdrawing triazole. This allows for "library-on-a-chip" synthesis—one core can generate 100+ analogs in a single afternoon.



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Figure 1: The divergent synthesis strategy using the 8-chloro scaffold to access distinct therapeutic classes.

Primary Biological Targets

3.1 Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate enzyme (hydrolyzing cAMP and cGMP) highly expressed in striatal medium spiny neurons. Inhibition of PDE10A is a validated approach for treating Schizophrenia and Huntington's Disease.

- Mechanism: The triazolo[1,5-a]pyrazine core binds in the PDE10A substrate-binding pocket (Q-pocket). The triazole nitrogen accepts a hydrogen bond from a conserved Glutamine (Gln726) in the active site, mimicking the cAMP adenine ring interaction.
- Key Derivative: Substitution at C8 with flexible benzyl-amines allows the side chain to extend into the hydrophobic "selectivity pocket" (M-pocket), granting high selectivity over other PDE families.

3.2 Kinase Inhibition (JAK / c-Met)

The scaffold functions as a Type I ATP-competitive inhibitor.

- Hinge Binding: The N1 and N3 nitrogens of the triazole ring form crucial hydrogen bonds with the kinase hinge region (e.g., Leu residues).
- Selectivity: The 2-methyl group often clashes with the "gatekeeper" residue in smaller kinases, narrowing the selectivity profile to kinases with smaller gatekeepers or specific conformational states (e.g., JAK family).

Experimental Protocols

4.1 Chemistry: Rapid Derivatization (

)
Objective: To replace the 8-Chloro atom with a functional amine to generate the bioactive species.

Protocol:

- Reagents: Dissolve 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF or DMA (0.2 M).
- Nucleophile: Add the desired primary or secondary amine (1.2 eq).
- Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HCl.
- Reaction:
 - Standard: Stir at Room Temperature for 2–4 hours.
 - Difficult Amines: Heat to 60°C or use Microwave irradiation (80°C, 15 min).
- Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
- Validation: Monitor disappearance of the starting material (LC-MS: M+H 169) and appearance of product.

4.2 Biological Assay: PDE10A Inhibition Screen (TR-FRET)

Objective: Quantify the inhibitory potency (

) of the synthesized derivatives.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

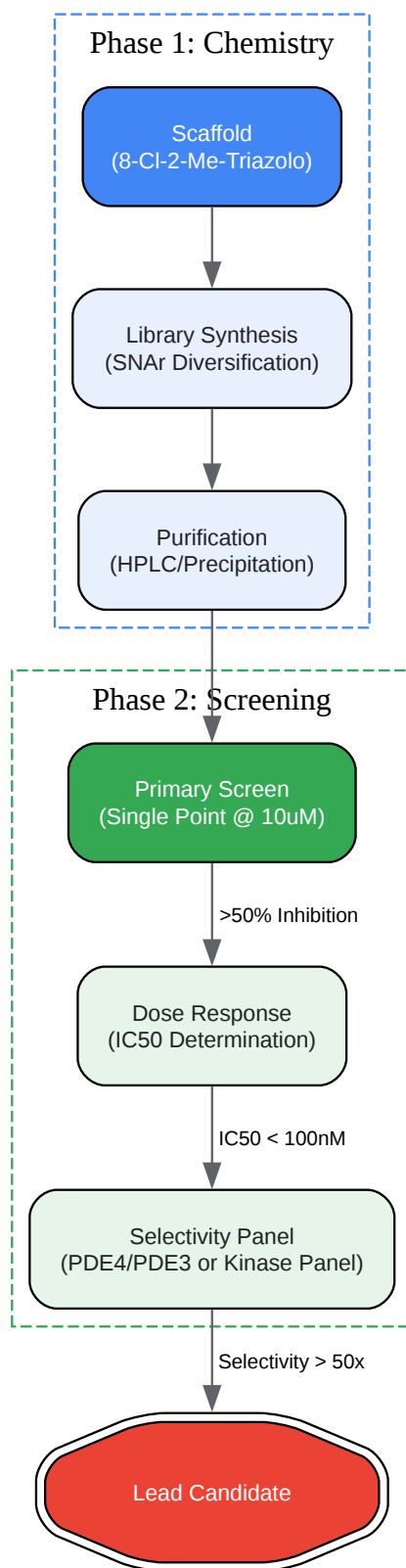
Step	Action	Critical Parameter
1. Enzyme Prep	Dilute human recombinant PDE10A enzyme in assay buffer.	Buffer: 50mM Tris-HCl, 8mM , pH 7.5.
2. Compound	Plate compounds (10-point serial dilution) in 384-well plates.	Final DMSO concentration < 1%.
3. Substrate	Add Fluorescein-labeled cAMP (FAM-cAMP).	Concentration (approx. 50-100 nM).
4. Incubation	Incubate for 60 min at Room Temp.	Protect from light.
5. Detection	Add Terbium-labeled anti-cAMP antibody + EDTA.	EDTA stops the reaction.
6. Readout	Measure TR-FRET ratio (665 nm / 615 nm).	High signal = Intact cAMP (Inhibition).

Self-Validating Check:

- Z' Factor: Must be > 0.5 for the assay to be valid.
- Reference: Include a known PDE10A inhibitor (e.g., MP-10) as a positive control.

Workflow Visualization

The following diagram illustrates the critical path from scaffold procurement to lead candidate identification.



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Figure 2: Integrated workflow for developing inhibitors from the 8-chloro-triazolopyrazine core.

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